Pronone; Pronone 10G; Velpar; Velpar L
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Overview
Description
Hexazinone is an organic compound widely used as a broad-spectrum herbicide. It belongs to the triazine class of herbicides and is known for its effectiveness in controlling a variety of grasses, broadleaf, and woody plants. Hexazinone is a colorless solid that exhibits some solubility in water and is highly soluble in most organic solvents except alkanes . It functions by inhibiting photosynthesis, making it a non-selective herbicide .
Preparation Methods
Hexazinone can be synthesized through two primary synthetic routes:
Methyl Chloroformate Route: This method involves the reaction of methyl chloroformate with cyanamide, followed by a series of steps to form hexazinone.
Methyl Thiourea Route: Another synthesis route starts with methyl thiourea, leading to the formation of hexazinone through a multi-step process.
In industrial production, hexazinone is manufactured by companies like DuPont and is sold under the trade name Velpar .
Chemical Reactions Analysis
Scientific Research Applications
Hexazinone has a wide range of applications in scientific research:
Agriculture: It is extensively used as a herbicide to control weeds in crops like alfalfa, sugarcane, and forestry.
Environmental Science: Research has focused on the photodegradation and adsorption of hexazinone in aqueous solutions to understand its removal efficiencies, kinetics, and mechanisms.
Wastewater Treatment: Hexazinone’s removal at the tertiary stage of wastewater treatment or advanced treatment of wastewater reuse has been studied, providing mechanistic insights for its effective removal.
Mechanism of Action
Hexazinone exerts its herbicidal effects by inhibiting photosynthesis. It binds to the D-1 quinone protein of the electron transport chain in photosystem II, blocking electron transport and thereby damaging membranes and destroying cells . This mechanism makes it a non-selective herbicide, effective against a wide range of plant species .
Comparison with Similar Compounds
Hexazinone is part of the triazine class of herbicides, which includes other compounds like atrazine and simazine. Compared to these similar compounds, hexazinone is unique due to its higher water solubility and broader spectrum of activity .
Atrazine: Another triazine herbicide, primarily used for pre- and post-emergence control of broadleaf and grassy weeds.
Simazine: Similar to atrazine, used for controlling broadleaf weeds and annual grasses.
Hexazinone’s higher solubility in water and effectiveness in controlling a wider range of plant species make it a valuable herbicide in various agricultural and industrial applications .
Biological Activity
Pronone (including Pronone 10G) and Velpar (including Velpar L) are commercial herbicides that contain the active ingredient hexazinone. Hexazinone is a selective herbicide primarily used for controlling a variety of weeds in agricultural settings, particularly in wild blueberry production. This article explores their biological activity, including mechanisms of action, toxicity profiles, environmental impacts, and case studies.
Hexazinone functions as a photosynthesis inhibitor , specifically targeting the photosystem II complex in plants. It disrupts the electron transport chain, leading to a cessation of photosynthetic activity. This mechanism is effective against many annual and perennial broadleaf weeds as well as some woody species.
Toxicity Profiles
The toxicity of hexazinone varies across different organisms. Here are some key findings:
- Oral LD50 for rats : 1,690 mg/kg
- Dermal LD50 for rabbits : >6,000 mg/kg
- LC50 for bluegill sunfish : 370 mg/L
These values indicate that hexazinone has moderate toxicity to aquatic organisms but is relatively safe for mammals at higher doses .
Environmental Persistence
Hexazinone exhibits a half-life of approximately 90 days in soil, with mobility potential classified as high. This means it can persist in the environment and potentially affect non-target plant species if not managed properly .
Case Study 1: Aquatic Ecosystems
A study evaluated the acute toxicity of hexazinone formulations on juvenile Pacific salmonids. The results indicated that while short-term exposure led to an 80% reduction in algal photosynthetic activity, recovery occurred within 24 hours after exposure ceased. Chronic exposure was noted to have potential adverse effects on stream biota .
Study Component | Result |
---|---|
Acute Toxicity (salmonids) | 80% reduction in algal photosynthesis |
Recovery Time | 24 hours post-exposure |
Chronic Exposure Effects | Unexplored but potentially harmful |
Case Study 2: Wild Blueberry Production
Hexazinone has been pivotal in wild blueberry farming since its introduction in 1982. Research indicates that Pronone 10G may be more effective than Velpar DF under specific soil conditions due to its slower release rate from granules. This characteristic allows for better control over weed populations without immediate runoff into water bodies .
Herbicide Formulation | Effectiveness | Soil Type |
---|---|---|
Pronone 10G | Higher efficacy | Sandy/gravelly soils |
Velpar DF | Quick release | Less effective under certain conditions |
Comparative Analysis of Formulations
Feature | Pronone 10G | Velpar DF |
---|---|---|
Formulation Type | Granular (10% hexazinone) | Liquid (75% dry flowable) |
Application Method | Ground application | Mixed with water |
Environmental Mobility | Moderate | High |
Cost per Acre | Generally higher | Lower |
Properties
Molecular Formula |
C12H22N4O2 |
---|---|
Molecular Weight |
254.33 g/mol |
IUPAC Name |
3-cyclohexyl-6-(dimethylamino)-1-methyl-1,3,5-triazinane-2,4-dione |
InChI |
InChI=1S/C12H22N4O2/c1-14(2)10-13-11(17)16(12(18)15(10)3)9-7-5-4-6-8-9/h9-10H,4-8H2,1-3H3,(H,13,17) |
InChI Key |
GXRVQLOHFDTOAF-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(NC(=O)N(C1=O)C2CCCCC2)N(C)C |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.